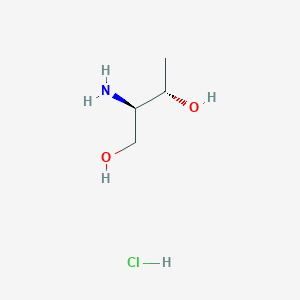
Copper heptanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper heptanoate is an organometallic compound with the chemical formula Cu(C_7H_13O_2)_2. It is a copper salt of heptanoic acid, also known as enanthic acid. This compound is known for its applications in various fields, including agriculture, medicine, and industrial processes, due to its antimicrobial and fungicidal properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Copper heptanoate can be synthesized through the reaction of copper(II) oxide or copper(II) hydroxide with heptanoic acid. The reaction typically involves heating the reactants in an organic solvent such as ethanol or methanol. The general reaction is as follows:
CuO+2C7H13COOH→Cu(C7H13COO)2+H2O
Industrial Production Methods: In industrial settings, this compound is produced by reacting copper(II) sulfate with sodium heptanoate in an aqueous solution. The reaction precipitates this compound, which is then filtered, washed, and dried. The reaction is as follows:
CuSO4+2C7H13COONa→Cu(C7H13COO)2+Na2SO4
Analyse Des Réactions Chimiques
Types of Reactions: Copper heptanoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form copper(II) oxide and heptanoic acid.
Reduction: It can be reduced to metallic copper and heptanoic acid.
Substitution: this compound can participate in ligand exchange reactions with other carboxylic acids.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide in the presence of a catalyst.
Reduction: Hydrogen gas or a reducing agent such as sodium borohydride.
Substitution: Other carboxylic acids or their salts.
Major Products:
Oxidation: Copper(II) oxide and heptanoic acid.
Reduction: Metallic copper and heptanoic acid.
Substitution: Copper salts of other carboxylic acids.
Applications De Recherche Scientifique
Copper heptanoate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in studies of copper metabolism and its role in enzymatic processes.
Medicine: Investigated for its antimicrobial properties and potential use in treating copper deficiency.
Industry: Utilized as a fungicide in agriculture and as a corrosion inhibitor in metal coatings.
Mécanisme D'action
Copper heptanoate exerts its effects primarily through the release of copper ions, which interact with
Propriétés
Numéro CAS |
5128-10-9 |
|---|---|
Formule moléculaire |
C14H26CuO4 |
Poids moléculaire |
321.90 g/mol |
Nom IUPAC |
copper;heptanoate |
InChI |
InChI=1S/2C7H14O2.Cu/c2*1-2-3-4-5-6-7(8)9;/h2*2-6H2,1H3,(H,8,9);/q;;+2/p-2 |
Clé InChI |
NQDSPXCXIOLFGI-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCC(=O)[O-].CCCCCCC(=O)[O-].[Cu+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![7-Chloro-5-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B12827688.png)
![2-{[2-(3-Methylthiomorpholin-4-yl)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B12827691.png)
![(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)methanol](/img/structure/B12827697.png)

![1-(5-Methyl-1H-benzo[d]imidazol-1-yl)propan-1-one](/img/structure/B12827702.png)

![8-Ethyl-4-methyl-2-phenyl-3,4,7,8-tetrahydro-5H-imidazo[2,1-i]purin-5-one hydrochloride](/img/structure/B12827714.png)

